molecular formula C23H19ClN4O2 B11706494 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide

Cat. No.: B11706494
M. Wt: 418.9 g/mol
InChI Key: REENTOHJNKFKQC-AFUMVMLFSA-N
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Description

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-methoxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The azomethine group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide stands out due to its unique combination of a pyrazole ring and a naphthalene moiety. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19ClN4O2

Molecular Weight

418.9 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C23H19ClN4O2/c1-15-20(22(24)28(27-15)18-10-4-3-5-11-18)14-25-26-23(29)19-12-16-8-6-7-9-17(16)13-21(19)30-2/h3-14H,1-2H3,(H,26,29)/b25-14+

InChI Key

REENTOHJNKFKQC-AFUMVMLFSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl)C4=CC=CC=C4

Origin of Product

United States

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